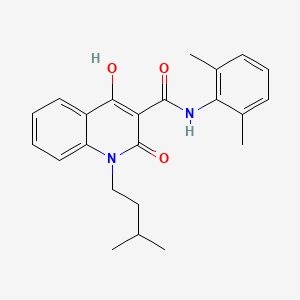

N-(2,6-dimethylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

説明

Its core structure features a quinoline ring substituted with a hydroxyl group at position 4, a ketone at position 2, and a carboxamide group at position 2. The N-(2,6-dimethylphenyl) moiety at the carboxamide and the 3-methylbutyl group at position 1 distinguish it from related derivatives. These substituents influence its physicochemical properties, such as solubility, lipophilicity, and bioavailability, which are critical for its biological activity .

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-14(2)12-13-25-18-11-6-5-10-17(18)21(26)19(23(25)28)22(27)24-20-15(3)8-7-9-16(20)4/h5-11,14,26H,12-13H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNVNYAEJSMFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several quinolinecarboxamide derivatives, differing primarily in substituents at positions 1 and the aryl group of the carboxamide. Key analogues include:

Key Comparisons

Substituent Effects on Lipophilicity and Bioavailability

- The 3-methylbutyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the methyl analogue (logP ~2.1) . Longer alkyl chains (e.g., pentyl in compound 47) further enhance lipid solubility, improving blood-brain barrier penetration .

- The 2,6-dimethylphenyl group balances steric bulk and metabolic stability, whereas 3,5-dimethyladamantyl (compound 47) introduces rigidity, enhancing receptor binding affinity .

Biological Activity Analgesic Activity: The methyl analogue () shows moderate analgesic effects, while the 3-pyridylmethyl derivative () exhibits polymorphism-dependent efficacy, with Form II achieving 80% pain inhibition in mice at 10 mg/kg . Receptor Interactions: Adamantyl-substituted derivatives (e.g., compound 47) demonstrate nanomolar CB2 receptor activity, attributed to hydrophobic interactions with the receptor’s binding pocket .

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods for ’s methyl analogue, involving N-alkylation of isatoic anhydride followed by cyclization and carboxamide coupling . In contrast, adamantyl derivatives require additional steps for introducing bulky substituents, reducing yield scalability .

Polymorphism and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。